4-Hydroxylamino-2,6-dinitrotoluene

Übersicht

Beschreibung

4-Hydroxylamino-2,6-dinitrotoluene is a member of the class of nitrotoluenes, specifically a derivative of 2,6-dinitrotoluene with an additional hydroxylamino substituent at position 4 . This compound is known for its role as a metabolite in the degradation of 2,4,6-trinitrotoluene (TNT) by bacteria .

Vorbereitungsmethoden

4-Hydroxylamino-2,6-dinitrotoluene can be synthesized through the reduction of 2,6-dinitrotoluene. One method involves the use of bacteria such as Pseudomonas sp. strain TM15, which metabolizes TNT to produce this compound . The compound can be isolated using thin-layer chromatography with dichloromethane as the developing solvent, followed by extraction into acetonitrile

Analyse Chemischer Reaktionen

4-Hydroxylamino-2,6-dinitrotoluene undergoes several types of chemical reactions:

Reduction: It can be further reduced to form amines.

Substitution: As a nitrotoluene derivative, it can undergo substitution reactions typical of aromatic compounds.

Common reagents used in these reactions include reducing agents for the reduction process and oxidizing agents for oxidation. Major products formed include amines and other degradation products such as azoxytetranitrotoluenes .

Wissenschaftliche Forschungsanwendungen

4-Hydroxylamino-2,6-dinitrotoluene is primarily used in scientific research related to the biodegradation of TNT. It serves as a key intermediate in the microbial breakdown of TNT, helping researchers understand the pathways and mechanisms involved in the bioremediation of explosive residues . The compound’s instability and reactivity make it a subject of interest in studies on environmental pollutants and their transformation products .

Wirkmechanismus

The mechanism by which 4-Hydroxylamino-2,6-dinitrotoluene exerts its effects involves its role as an intermediate in the reduction of TNT. The compound is formed through the action of extracellular enzymes produced by bacteria, which reduce TNT to various intermediates, including this compound . This reduction process involves the transfer of electrons to the nitro groups of TNT, leading to the formation of hydroxylamino and amino derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-Hydroxylamino-2,6-dinitrotoluene include:

2-Hydroxylamino-4,6-dinitrotoluene: Another major metabolite of TNT, differing only in the position of the hydroxylamino group.

4-Amino-2,6-dinitrotoluene: A further reduced product of this compound.

2,4,6-Trinitrotoluene (TNT): The parent compound from which this compound is derived.

The uniqueness of this compound lies in its specific role as an intermediate in the microbial degradation of TNT, making it a valuable compound for studying bioremediation processes .

Biologische Aktivität

4-Hydroxylamino-2,6-dinitrotoluene (4-HADNT) is a significant metabolite of 2,4,6-trinitrotoluene (TNT), a well-known explosive compound. Understanding its biological activity is crucial due to its potential environmental and health impacts. This article reviews the biological effects, mechanisms of action, and relevant research findings regarding 4-HADNT.

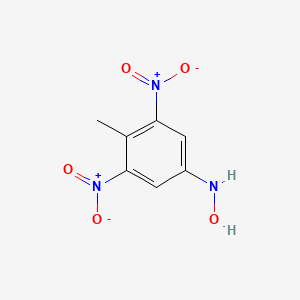

Chemical Structure and Properties

4-HADNT is derived from the reduction of TNT and possesses two nitro groups and one hydroxylamino group. Its chemical structure allows it to participate in various biochemical reactions, particularly those involving oxidative stress and DNA interaction.

Mechanisms of Biological Activity

1. Genotoxicity:

Research indicates that 4-HADNT exhibits genotoxic properties. It has been shown to cause DNA damage by increasing the formation of 8-oxodG, a marker of oxidative DNA damage. This compound cleaves DNA at specific sites, particularly those with consecutive guanines, leading to mutations and potential carcinogenic effects .

2. Mutagenicity Studies:

In vitro studies using bacterial systems such as Salmonella typhimurium have demonstrated that 4-HADNT induces both frameshift and base pair substitution mutations. The mutagenic activity correlates with the concentration of 4-HADNT, suggesting a dose-dependent response . In mammalian systems, studies using Chinese hamster ovary (CHO) cells have shown elevated mutation rates at higher concentrations (40 ppm) when metabolic activation was present .

3. Oxidative Stress:

4-HADNT can generate reactive oxygen species (ROS), contributing to oxidative stress in biological systems. This oxidative stress can lead to further DNA damage and cellular dysfunction .

Toxicological Studies

Various studies have assessed the toxicological effects of 4-HADNT:

- Animal Studies: In rats exposed to TNT, which metabolizes into 4-HADNT, significant genotoxic effects were observed in urinary bladder tissues, indicating a potential for carcinogenicity .

- Human Exposure: Workers exposed to TNT showed increased levels of urinary metabolites including 4-HADNT, which correlated with mutagenic activity in their urine samples .

Case Studies

1. Occupational Exposure:

A study on workers involved in TNT disposal revealed elevated urinary concentrations of 4-HADNT (ranging from 1-10 mg/L), which were linked to increased mutagenic activity in Salmonella assays. This suggests that occupational exposure can lead to significant health risks due to the compound's biological activity .

2. Environmental Impact:

Research indicates that 4-HADNT can persist in contaminated environments due to its stability and resistance to degradation. Its presence in soil and water raises concerns about potential bioaccumulation and long-term ecological effects .

Table 1: Summary of Genotoxicity Studies on 4-HADNT

| Study Type | Organism | Result | Reference |

|---|---|---|---|

| Mutagenicity | Salmonella typhimurium | Positive for frameshift mutations | |

| Mutation Assay | CHO cells | Elevated mutations at 40 ppm | |

| DNA Damage | Rat sperm | Increased 8-oxodG formation |

Table 2: Toxicological Effects Observed in Animal Studies

Eigenschaften

IUPAC Name |

N-(4-methyl-3,5-dinitrophenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O5/c1-4-6(9(12)13)2-5(8-11)3-7(4)10(14)15/h2-3,8,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTDEAQRSCMCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])NO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208005 | |

| Record name | 4-Hydroxylamino-2,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59283-75-9 | |

| Record name | 4-Hydroxylamino-2,6-dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59283-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxylamino-2,6-dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059283759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxylamino-2,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.